Bismuth butylthiolaurate

Lipophilicity Oil solubility Formulation compatibility

Bismuth butylthiolaurate (CAS 53897-25-9) is an organobismuth(III) thiolate-carboxylate complex with the systematic name 2-(butylthio)dodecanoic acid bismuth basic salt, corresponding to the molecular formula C₁₆H₃₃BiO₄S and a molecular weight of 530.48 g·mol⁻¹. The compound contains 39.39% bismuth by weight and is characterized as a yellowish powder that is practically insoluble in water but soluble in oils, decomposing in acids with liberation of hydrogen sulfide.

Molecular Formula C16H33BiO4S
Molecular Weight 530.5 g/mol
CAS No. 53897-25-9
Cat. No. B12771762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBismuth butylthiolaurate
CAS53897-25-9
Molecular FormulaC16H33BiO4S
Molecular Weight530.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCC(C(=O)[O-])SCCCC.[OH-].[OH-].[Bi+3]
InChIInChI=1S/C16H32O2S.Bi.2H2O/c1-3-5-7-8-9-10-11-12-13-15(16(17)18)19-14-6-4-2;;;/h15H,3-14H2,1-2H3,(H,17,18);;2*1H2/q;+3;;/p-3
InChIKeyCWGPSMQADCZWKS-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bismuth Butylthiolaurate (CAS 53897-25-9): Procurement-Relevant Identity, Physicochemical Profile, and Comparator Context


Bismuth butylthiolaurate (CAS 53897-25-9) is an organobismuth(III) thiolate-carboxylate complex with the systematic name 2-(butylthio)dodecanoic acid bismuth basic salt, corresponding to the molecular formula C₁₆H₃₃BiO₄S and a molecular weight of 530.48 g·mol⁻¹ [1]. The compound contains 39.39% bismuth by weight and is characterized as a yellowish powder that is practically insoluble in water but soluble in oils, decomposing in acids with liberation of hydrogen sulfide [1][2]. Historically marketed under the trademarks Bispecia and Neocardyl as an oil-soluble antisyphilitic agent, bismuth butylthiolaurate belongs to the broader class of bismuth thiolate complexes that continue to be investigated for antimicrobial, catalytic, and materials-science applications [1][3].

Why Bismuth Butylthiolaurate Cannot Be Generically Substituted by Other Bismuth Compounds in Oil-Phase or Acid-Sensitive Applications


Bismuth compounds as a class exhibit broadly similar antisyphilitic potency when administered intravenously, with therapeutic activity scaling in direct proportion to elemental bismuth content [1]. However, the critical differentiator among bismuth preparations lies in their physicochemical formulation behavior—particularly water/oil partitioning, acid lability, and ligand-dependent reactivity—rather than in bismuth content alone [1]. Bismuth butylthiolaurate occupies a distinct property space defined by its combination of high calculated lipophilicity (LogP 6.05), oil solubility, and acid-triggered H₂S liberation, none of which are replicated by common bismuth substitutes such as bismuth subsalicylate, bismuth subcitrate, or bismuth neodecanoate [2]. Generic substitution without accounting for these orthogonal property axes risks formulation incompatibility, unexpected toxic gas evolution, or altered release kinetics in non-aqueous systems.

Bismuth Butylthiolaurate (CAS 53897-25-9): Quantitative Differentiation Evidence Against Closest Comparators


Oil Solubility and LogP: Bismuth Butylthiolaurate vs. Bismuth Subsalicylate

Bismuth butylthiolaurate exhibits a calculated LogP of 6.05 and is described as soluble in oils while practically insoluble in water [1]. In contrast, bismuth subsalicylate—the most widely used bismuth compound in gastrointestinal medicine—has a reported LogP of 0.11 at 25°C and is likewise practically insoluble in water, but it is also insoluble in ethanol, diethyl ether, and n-octanol . The approximately 5.9 LogP unit difference corresponds to a theoretical ~800,000-fold higher octanol/water partition coefficient for bismuth butylthiolaurate, indicating fundamentally different compatibility with lipophilic solvents and oil-based formulations.

Lipophilicity Oil solubility Formulation compatibility Non-aqueous delivery

Acid Lability and H₂S Liberation: A Negative Selection Criterion for Industrial Conversion Coatings

US Patent 20220364240 explicitly classifies bismuth butylthiolaurate alongside bismuth sulfide (Bi₂S₃) as a 'gas evolver' that 'can liberate H₂S gas when dissolved in acids,' categorizing it among bismuth sources that 'tend to be undesirable due to their counter ions, environmental impact, and/or safety reasons' [1]. The patent instead identifies bismuth oxide, bismuth sulfate, bismuth nitrate, and bismuth sub-nitrate as preferred bismuth sources for conversion coating baths, based on their water solubility at 25°C of at least 0.5% by weight and absence of hazardous gas evolution [1]. This constitutes a direct, application-specific exclusion criterion that is unique to sulfur-containing bismuth compounds like bismuth butylthiolaurate and Bi₂S₃ within the bismuth compound landscape.

Metal pretreatment Conversion coating Acid stability H₂S evolution Industrial safety

Elemental Bismuth Content: Weight-Based Potency Comparison Across Bismuth Compounds

Bismuth butylthiolaurate contains 39.39% elemental bismuth by weight, as confirmed by the Merck Index monograph (C 36.23%, H 6.27%, Bi 39.39%, O 12.06%, S 6.04%) [1]. This positions it at an intermediate bismuth loading among common bismuth compounds: lower than bismuth subsalicylate (~58% Bi), bismuth subcarbonate (~81% Bi), and bismuth subacetate (~74% Bi), but higher than tripotassium dicitratobismuthate (bismuth subcitrate, ~29% Bi) [2]. The 1942 study by Clausen et al. established that antisyphilitic potency and toxicity of bismuth preparations scale in direct proportion to their elemental bismuth content when administered by the same route, making bismuth content the primary determinant of equivalent dosing [3].

Bismuth content Elemental analysis Dosage equivalence Therapeutic index

Polar Surface Area and Predicted Membrane Permeability: Comparison with Bismuth Subsalicylate

Bismuth butylthiolaurate has a calculated topological polar surface area (TPSA) of 41.32 Ų , which is substantially lower than the reported PSA of 55.76 Ų for bismuth subsalicylate . In medicinal chemistry, compounds with PSA values below 60 Ų are generally considered to have good blood-brain barrier permeability, while PSA below 140 Ų correlates with good oral absorption [1]. The 14.44 Ų lower PSA of bismuth butylthiolaurate relative to bismuth subsalicylate, combined with its 5.94-unit higher LogP, predicts significantly greater passive membrane permeation and tissue partitioning for the butylthiolaurate complex. Computational ADME prediction for the free ligand (2-(butylthio)dodecanoic acid) indicates blood-brain barrier permeability (BBB+) and high human intestinal absorption (HIA+), consistent with the low PSA and high LogP of the bismuth complex [2].

Membrane permeability Polar surface area Drug delivery Blood-brain barrier ADME

Intramuscular Absorption Kinetics: Oil-Soluble Bismuth Depot vs. Water-Soluble Bismuth Formulations

Historical clinical literature establishes that intramuscular bismuth therapy exhibits a spectrum of absorption rates: oil suspensions of water-insoluble bismuth compounds (e.g., bismuth subsalicylate in oil) provide very slow absorption, while water-soluble bismuth salts (e.g., bismuth sodium tartrate) undergo relatively rapid absorption from aqueous solution [1]. Bismuth butylthiolaurate, described as an oil-soluble bismuth compound ('butil-ticlaurato de bismuto óleo-solúvel'), occupies an intermediate position: its intrinsic oil solubility permits homogeneous dissolution in oily vehicles rather than suspension, potentially yielding more reproducible release kinetics than oil-suspended insoluble bismuth particulates [2][3]. The 1942 Clausen study formally demonstrated that differences in intramuscular absorption rate—rather than intrinsic potency—account for the observed variation in therapeutic behavior among bismuth preparations, as all compounds exhibit similar potency and toxicity when administered intravenously [4].

Sustained release Intramuscular depot Pharmacokinetics Absorption rate Syphilis therapy

Bismuth Butylthiolaurate (CAS 53897-25-9): Evidence-Backed Selection Scenarios for Research and Industrial Procurement


Non-Aqueous and Oil-Based Formulation Development Requiring High Lipophilicity

When developing oil-based drug delivery systems, transdermal formulations, or lipophilic bismuth depots, bismuth butylthiolaurate's LogP of 6.05 and demonstrated oil solubility provide a quantitative advantage over bismuth subsalicylate (LogP 0.11) and water-soluble bismuth salts . The approximately 800,000-fold higher predicted octanol/water partition coefficient ensures homogeneous dissolution in oily vehicles rather than particulate suspension, which may improve formulation uniformity and batch-to-batch reproducibility compared to oil-suspended insoluble bismuth compounds [1].

Bismuth Thiolate Coordination Chemistry and Metal-Sulfur Interaction Studies

Bismuth butylthiolaurate serves as a structurally defined organobismuth thiolate for studying Bi–S bonding thermodynamics and hydrolytic stability. Research on heteroleptic bismuth(III) thiolates has established that the ligand environment around the bismuth center critically influences both antibacterial activity and mammalian cytotoxicity, with thiolate ligand identity determining potency by orders of magnitude . Bismuth butylthiolaurate, with its alkylthio-carboxylate bifunctional ligand, provides a specific ligand architecture for systematic structure-activity relationship (SAR) studies within this pharmacologically relevant compound class.

Negative Selection: Exclusion from Acidic Industrial Conversion Coating Processes

Procurement specifications for bismuth sources intended for metal pretreatment conversion coating baths must explicitly exclude bismuth butylthiolaurate. As documented in US Patent 20220364240, this compound is classified among 'gas evolvers' that liberate H₂S upon acid dissolution, rendering it unsuitable for acidic coating baths where preferred bismuth sources (Bi₂O₃, Bi₂(SO₄)₃, Bi(NO₃)₃) require ≥0.5% water solubility without hazardous gas generation . This exclusion criterion is definitive and application-specific, preventing procurement errors in industrial surface-treatment supply chains.

Historical Comparator Studies on Oil-Soluble Antisyphilitic Bismuth Preparations

For researchers conducting historical comparative analyses of pre-penicillin syphilis therapeutics, bismuth butylthiolaurate (marketed as Neocardyl/Bispecia) represents an oil-soluble bismuth depot formulation that differs mechanistically from oil-suspended insoluble bismuth preparations like bismuth subsalicylate in oil . The 1942 Clausen et al. study provides the quantitative framework for interpreting these differences: absorption rate from the intramuscular depot, not intrinsic potency, governs therapeutic behavior, and all bismuth preparations ultimately act through a common bismuth species [1]. Bismuth butylthiolaurate's intermediate bismuth content (39.39% Bi) further distinguishes it from higher-loading compounds in weight-based dosing comparisons [2].

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